molecular formula C7H4Cl2N2S B101616 5,6-dichloro-1H-benzo[d]imidazole-2-thiol CAS No. 19462-98-7

5,6-dichloro-1H-benzo[d]imidazole-2-thiol

Cat. No. B101616
CAS RN: 19462-98-7
M. Wt: 219.09 g/mol
InChI Key: AFDOMGKBKBKUHB-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring and a thiol group at the 2 position distinguishes this compound and may confer unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach involves the use of thiamine hydrochloride as a catalyst in a one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, starting from 2-aminobenzimidazole, aldehyde, and a β-dicarbonyl compound in water . Another method for synthesizing 2-thio-1H-benzo[d]imidazoles is a DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines using carbon disulfide as a sulfur source . Although these methods do not directly describe the synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, they provide insight into the general synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with chloro substituents, has been characterized using various spectroscopic techniques and theoretical calculations . For instance, the molecular geometry, energy values, and charge distributions of 5,6-dichloro-1H-benzo[d]imidazole derivatives have been calculated using Density Functional Theory (DFT), revealing that the chlorine atoms are positively charged while the adjacent carbon atoms are negatively charged due to the electron-withdrawing nature of the imidazole ring .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclocondensation to form new heterocyclic systems . For example, 1-aminobenzimidazol-2-thione can react with 6-chloropyrimidine-5-carbaldehydes to form benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a tetraheterocyclic system with potential biological activity . This demonstrates the reactivity of the thione group in benzimidazole derivatives, which could be relevant for the chemical reactions of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. For example, the presence of chlorine atoms can affect the stability, charge distribution, and decomposition points of these compounds . Additionally, the thiol group in 5,6-dichloro-1H-benzo[d]imidazole-2-thiol is likely to be reactive, allowing for further chemical modifications and the potential formation of metal complexes. The solubility, melting point, and other physical properties would be determined by the specific structure and substituents of the compound.

Scientific Research Applications

Corrosion Inhibition Properties

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol and its derivatives demonstrate significant corrosion inhibition properties. For instance, benzimidazole bearing 1,3,4-oxadiazoles have been studied for their ability to protect mild steel in sulfuric acid environments. These compounds, including derivatives like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT), show increased charge transfer resistance indicating the formation of a protective layer, as evidenced by electrochemical and SEM studies (Ammal, Prajila, & Joseph, 2018).

Anticancer Potential

Derivatives of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole have demonstrated potent anticancer activity. A lead compound showcased significant anti-proliferative activity and the ability to induce apoptosis in cancer cells (Alkahtani, Abbas, & Wang, 2012).

Anti-Diabetic Agents

Novel benzimidazole derivatives, such as multifunctional 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, have been identified as potent inhibitors of α-glucosidase, offering potential as anti-diabetic agents. These compounds, synthesized through a multistep reaction, have shown significant inhibitory activity in bioactivity assessments (Ali et al., 2022).

Ferroelectric and Antiferroelectric Properties

5,6-Dichloro-2-methylbenzimidazole and related compounds have demonstrated unique properties like ferroelectricity and antiferroelectricity at temperatures above room temperature. These materials, owing to their dipolar nature and proton tautomerization, show potential in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Synthesis of Complex Organic Compounds

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol plays a crucial role in the synthesis of complex organic compounds. For example, it is involved in the copper- and palladium-catalyzed cross-coupling reactions for the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, highlighting its importance in organic chemistry (Shen et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,6-dichloro-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDOMGKBKBKUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173103
Record name 2-Mercapto-5,6-dichlorobenzimidazole
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-1H-benzo[d]imidazole-2-thiol

CAS RN

19462-98-7
Record name 2-Mercapto-5,6-dichlorobenzimidazole
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Record name 19462-98-7
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Record name 2-Mercapto-5,6-dichlorobenzimidazole
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Record name 5,6-Dichloro-1H-benzimidazole-2-thiol
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Record name 2-Mercapto-5,6-dichlorobenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Lan, FA Romero, D Wodka, AJ Kassick… - Journal of Medicinal …, 2017 - ACS Publications
AMP-activated protein kinase (AMPK) plays an essential role as a cellular energy sensor and master regulator of metabolism in eukaryotes. Dysregulated lipid and carbohydrate …
Number of citations: 20 pubs.acs.org
HA Elkot, I Ragab, NM Saleh, MN Amin… - Chemico-Biological …, 2021 - Elsevier
Purpose Targeting enhancer of zeste homolog 2 (EZH2) can represent a hopeful strategy for oncotherapy. Also, the use of PLGA-based nanoparticles as a novel and rate-controlling …
Number of citations: 6 www.sciencedirect.com

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